9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15126094
InChI: InChI=1S/C21H17ClN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30)
SMILES:
Molecular Formula: C21H17ClN6O3
Molecular Weight: 436.8 g/mol

9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

CAS No.:

Cat. No.: VC15126094

Molecular Formula: C21H17ClN6O3

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione -

Specification

Molecular Formula C21H17ClN6O3
Molecular Weight 436.8 g/mol
IUPAC Name 5-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Standard InChI InChI=1S/C21H17ClN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30)
Standard InChI Key USYNRMQYVOVVJS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl

Introduction

9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-124triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazolopurines. This compound is characterized by a unique structure that includes a triazole ring fused with a purine base, which is significant in medicinal chemistry due to its potential biological activities. The presence of various substituents such as the chlorobenzyl and methoxyphenyl groups enhances its pharmacological properties, making it a subject of interest in drug development.

Biological Activities and Potential Applications

Triazolopurines are known for their diverse biological activities, including antiviral and anticancer properties. The specific biological activities of 9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H- triazolo[4,3-e]purine-6,8(7H,9H)-dione would depend on its interaction with biological targets such as enzymes or receptors. Research into similar compounds suggests that modifications to the triazole ring and the presence of electron-donating or electron-withdrawing groups can significantly influence biological activity .

Synthesis and Characterization

The synthesis of this compound involves several key steps, including the formation of the triazole ring and the incorporation of the chlorobenzyl and methoxyphenyl groups. The specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the identity and purity of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator